

Discovery and development of RO2959 monohydrochloride as a research tool

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RO2959 monohydrochloride

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RO2959 Monohydrochloride: A Comprehensive Guide for Researchers

An In-depth Technical Guide on the Discovery, Mechanism of Action, and Application of **RO2959 Monohydrochloride** as a Potent and Selective CRAC Channel Inhibitor.

This document provides a detailed overview of **RO2959 monohydrochloride**, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, for use in research and drug development. It consolidates key pharmacological data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

RO2959 monohydrochloride has emerged as a critical research tool for investigating the physiological and pathological roles of store-operated calcium entry (SOCE). SOCE is a fundamental cellular process that regulates a diverse array of functions, including T-cell activation, proliferation, and cytokine release. The CRAC channel, formed by the interaction of STIM and Orai proteins, is the primary conduit for SOCE.^{[1][2]} Dysregulation of CRAC channel activity has been implicated in various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.^[2] RO2959 offers high potency and selectivity for CRAC channels, enabling precise dissection of their contribution to cellular signaling and disease pathogenesis.

Pharmacological Profile

RO2959 monohydrochloride is a potent inhibitor of CRAC channels and store-operated calcium entry.^{[1][3][4]} Its inhibitory activity has been characterized across various in vitro systems, demonstrating selectivity for Orai1-containing CRAC channels.

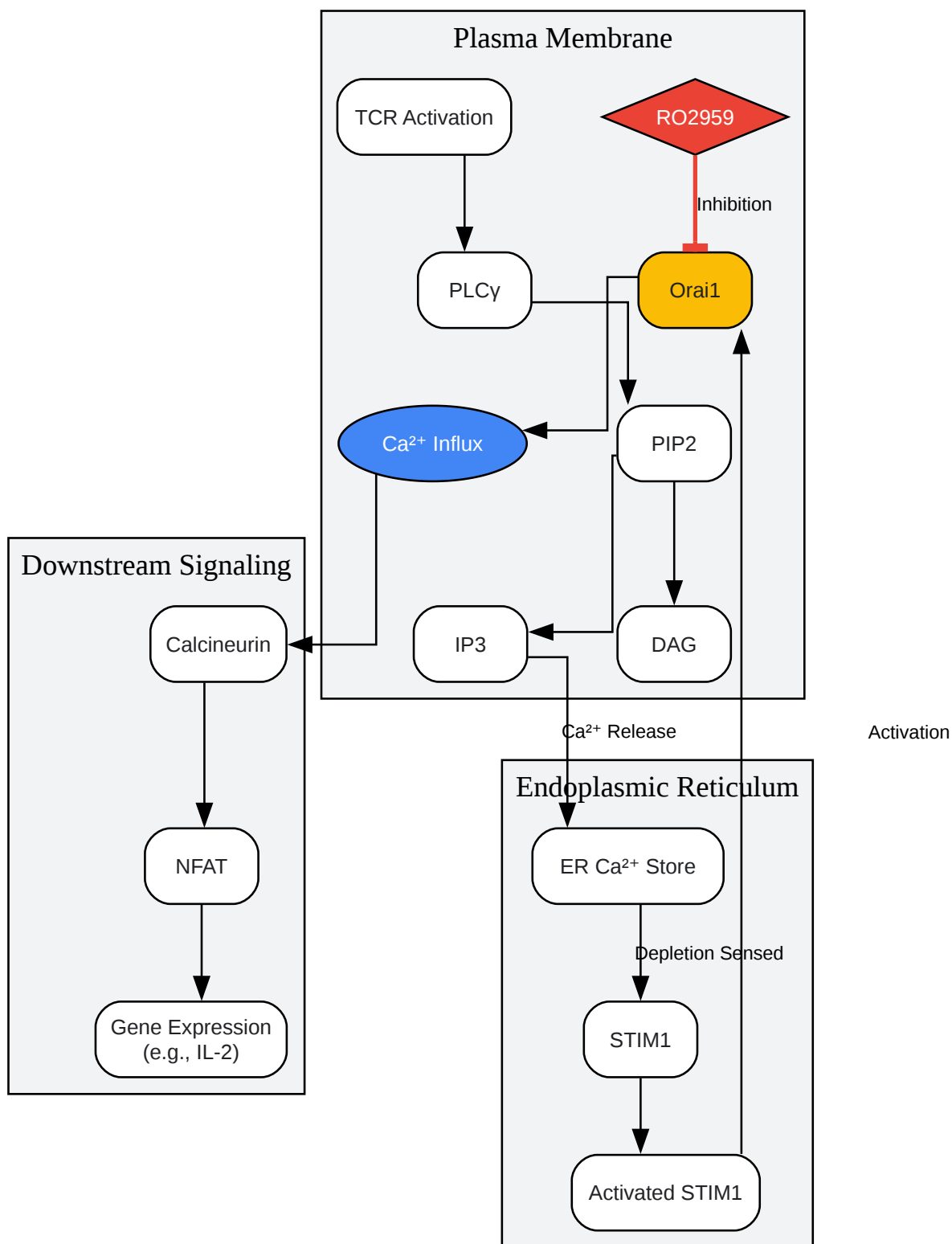
Table 1: In Vitro Potency of RO2959

Target/Process	Cell Line/System	IC50 Value
CRAC Channel Current (ICRAC)	RBL-2H3 cells	402 nM
Store-Operated Calcium Entry (SOCE)	Orai1/Stim1 expressing cells	25 nM
Orai1	T-REx-CHO cells stably expressing STIM1/ORAI1	25 nM
Orai3	T-REx-CHO cells stably expressing STIM1/ORAI3	530 nM
SOCE in activated CD4+ T lymphocytes	Human primary CD4+ T cells	265 nM

Data compiled from multiple sources.^{[3][4][5]}

Mechanism of Action

RO2959 exerts its inhibitory effects by directly targeting the CRAC channel pore-forming subunit, Orai1. The activation of the CRAC channel is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change, translocates to the plasma membrane, and directly interacts with and activates Orai1, leading to calcium influx. RO2959 potently blocks this influx, thereby inhibiting downstream signaling pathways that are dependent on a sustained increase in intracellular calcium.



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Figure 1: RO2959 Mechanism of Action in T-Cell Activation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of RO2959.

In Vitro CRAC Channel Inhibition Assay (Electrophysiology)

This protocol describes the whole-cell patch-clamp technique to measure CRAC channel currents (ICRAC) in RBL-2H3 cells.

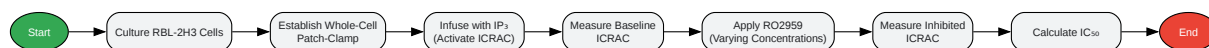
Materials:

- RBL-2H3 cells
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries
- Standard external solution (in mM): 140 NaCl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 11 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, 1 MgCl₂ (pH 7.2 with CsOH)
- IP₃ (Inositol 1,4,5-trisphosphate)
- **RO2959 monohydrochloride** stock solution (in DMSO)

Procedure:

- Culture RBL-2H3 cells to 70-80% confluency.
- Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a single RBL-2H3 cell.

- Infuse the cell with the internal solution containing IP_3 to passively deplete ER calcium stores and activate ICRCAC.
- Apply a series of voltage ramps or steps to measure the current.
- Once a stable ICRCAC is established, perfuse the external solution containing various concentrations of RO2959.
- Record the inhibition of ICRCAC at each concentration.
- Calculate the IC_{50} value by fitting the concentration-response data to a sigmoidal dose-response curve.



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Figure 2: Electrophysiology Workflow for ICRCAC Measurement.

Store-Operated Calcium Entry (SOCE) Assay (Fluorescence-Based)

This protocol details the use of a calcium-sensitive fluorescent dye to measure SOCE in human primary CD4+ T cells.

Materials:

- Human primary CD4+ T cells
- Fura-2 AM or Fluo-4 AM
- Thapsigargin
- Calcium-free external solution
- Calcium-containing external solution

- **RO2959 monohydrochloride** stock solution (in DMSO)
- Fluorescence plate reader or microscope

Procedure:

- Isolate human primary CD4⁺ T cells from peripheral blood mononuclear cells (PBMCs).
- Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
- Wash the cells and resuspend them in a calcium-free external solution.
- Add RO2959 at various concentrations and incubate.
- Initiate ER calcium store depletion by adding thapsigargin.
- Reintroduce calcium to the external solution to initiate SOCE.
- Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.
- The inhibition of the calcium influx peak or plateau is used to determine the IC₅₀ of RO2959 for SOCE.

T-Cell Proliferation Assay

This protocol outlines the measurement of T-cell proliferation in response to T-cell receptor (TCR) stimulation.

Materials:

- Human primary CD4⁺ T cells
- Anti-CD3 and anti-CD28 antibodies
- Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
- **RO2959 monohydrochloride** stock solution (in DMSO)

- Cell culture medium and supplements
- Flow cytometer or scintillation counter

Procedure:

- Isolate and label CD4+ T cells with a proliferation dye.
- Plate the cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate TCR.
- Add RO2959 at various concentrations to the wells.
- Incubate the cells for 3-5 days.
- Measure cell proliferation by either:
 - Flow cytometry to assess the dilution of the proliferation dye.
 - Adding [³H]-thymidine and measuring its incorporation using a scintillation counter.
- Determine the inhibitory effect of RO2959 on T-cell proliferation.

In Vivo Application

While detailed in vivo efficacy studies are limited in the publicly available literature, a suggested formulation for in vivo use has been described.

Table 2: In Vivo Formulation for RO2959 Monohydrochloride

Component	Proportion
RO2959 monohydrochloride	2.5 mg/mL
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

This formulation is intended for oral or intraperitoneal injection.[3]

Selectivity Profile

RO2959 has been shown to be highly selective for CRAC channels. It demonstrates no significant inhibitory effect on a variety of other ion channels and transporters, including GABA receptors, dopamine transporter, 5-HT transporter, Kv channels, Cl⁻ channels, TRPC1, TRPM2, TRPM4, and Cav1.2 channels.[5] The lack of activity against TRPC1 is particularly noteworthy, as this channel shares some similarities with CRAC channels, and off-target effects on TRPC1 could lead to undesired side effects.[5]

Conclusion

RO2959 monohydrochloride is a valuable research tool for the study of CRAC channel function and its role in various physiological and pathophysiological processes. Its high potency and selectivity make it an ideal pharmacological probe for dissecting the contributions of store-operated calcium entry in T-cell biology and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing RO2959 in their investigations. Further studies are warranted to fully elucidate its in vivo efficacy and therapeutic potential.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CRAC channels as targets for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and development of RO2959 monohydrochloride as a research tool]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182163#discovery-and-development-of-ro2959-monohydrochloride-as-a-research-tool]

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